
methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride, is a chemical compound with the molecular formula C8H14NO3. It is a crystalline powder that is primarily used for research purposes. This compound is part of the piperidone family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride typically involves the catalytic hydrogenation of pyridine derivatives. This process can be carried out using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, which yields the corresponding tertiary propargylamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes on a larger scale. The use of high-pressure reactors and continuous flow systems could enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium or platinum catalysts.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride has several scientific research applications:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride involves its interaction with specific molecular targets. The compound can act as an intermediate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its chemical structure .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-3-piperidinecarboxylate hydrochloride: Similar in structure and used in similar applications.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: Another piperidone derivative with distinct chemical properties.
Uniqueness
3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride stands out due to its specific functional groups, which confer unique reactivity and potential biological activity. Its methoxycarbonyl group, in particular, allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-5-3-9-4-6(7(5)10)8(11)12-2;/h5-6,9H,3-4H2,1-2H3;1H |
InChI Key |
JTZAAEGXSGIXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(C1=O)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


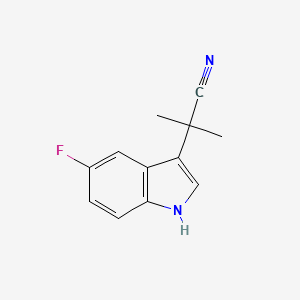
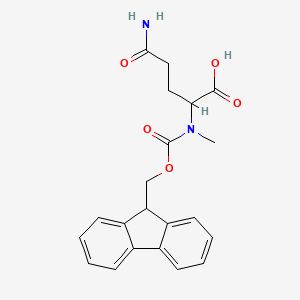
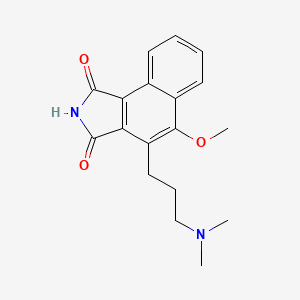
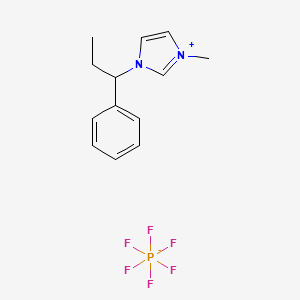
![Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]-](/img/structure/B1514012.png)
![Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester](/img/structure/B1514015.png)
![2-[2-(4-Diphenylaminophenylamino)ethyl]-6-{2-[4-(5-phenyl-[1,3,4]oxadiazol-2-yl)phenylamino]ethylamino}-benzo[de]isoquinoline-1,3-dione](/img/structure/B1514017.png)
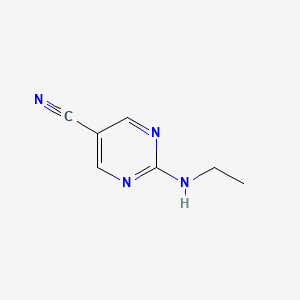

![1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol](/img/structure/B1514090.png)
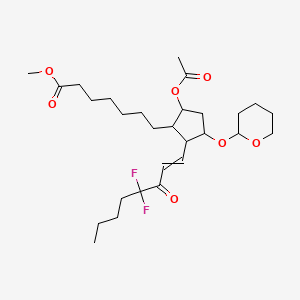
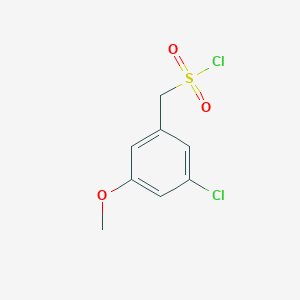
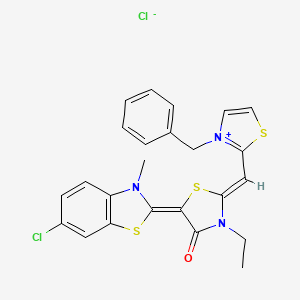
![[3,4-Diacetyloxy-5-azido-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1514120.png)
